Cyclohexene, 3-hexyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15232-78-7 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
3-hexylcyclohexene |
InChI |
InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h7,10,12H,2-6,8-9,11H2,1H3 |
InChI Key |
OQKLIIQHYMWPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCC=C1 |
Origin of Product |
United States |
Physical and Chemical Properties
Cyclohexene (B86901), 3-hexyl- is a colorless liquid. ontosight.ai It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai
| Property | Value |
| Molecular Formula | C₁₂H₂₂ ontosight.ai |
| Molecular Weight | 166.31 g/mol ontosight.ai |
| Boiling Point | 216-218°C ontosight.ai |
| Density | 0.846 g/cm³ ontosight.ai |
| Refractive Index | 1.453-1.457 ontosight.ai |
Solubility and Distribution Coefficients
The solubility of Cyclohexene (B86901), 3-hexyl- is a key physical property. It is insoluble in water but soluble in common organic solvents. ontosight.ai This behavior is typical for hydrocarbons of its size.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While a specific experimental value for Cyclohexene, 3-hexyl- is not provided, the related compound hexylcyclohexane (B1328777) has a calculated XLogP3-AA value of 6.2, indicating high lipophilicity. nih.gov
Synthesis and Reactions
Synthesis of Cyclohexene (B86901), 3-hexyl-
One documented method for the synthesis of Cyclohexene, 3-hexyl- involves the reaction of cyclohexene with hexylmagnesium bromide, a Grignard reagent, in the presence of a suitable catalyst. ontosight.ai Another general approach to forming substituted cyclohexenes is through dehydration of the corresponding cyclohexanol. youtube.com
Key Reactions
Cyclohexene and its derivatives undergo a variety of chemical reactions, primarily centered around the double bond. These include:
Oxidation: Allylic oxidation of cyclohexene can yield products like 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. chemicalbook.com
Halogenation: The addition of halogens across the double bond is a characteristic reaction. For example, bromination of cyclohexene gives 1,2-dibromocyclohexane. wikipedia.org
Hydration: The acid-catalyzed addition of water to the double bond of cyclohexene produces cyclohexanol. wikipedia.org
Computational Chemistry and Modeling Studies
Theoretical Investigations of Reaction Mechanisms
Theoretical studies are fundamental to understanding the intrinsic properties of a molecule and the pathways it may follow during chemical transformations. By employing quantum mechanical and classical mechanics methods, researchers can model reaction mechanisms at an electronic and atomic level of detail.
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the structural and electronic properties of organic molecules like 3-hexylcyclohexene. While specific DFT studies on 3-hexylcyclohexene are not extensively documented in public literature, the principles can be robustly applied.
DFT calculations can determine optimized molecular geometries, including bond lengths and angles, providing a precise three-dimensional picture of the molecule. For 3-hexylcyclohexene, this would involve characterizing the conformation of the cyclohexene (B86901) ring (typically a half-chair) and the orientation of the appended hexyl group. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more readily polarizable and reactive.
Below is a table illustrating the types of data that would be generated from DFT calculations for 3-hexylcyclohexene, with comparative values for the parent cyclohexene molecule for context.
| Property | Cyclohexene (Illustrative) | 3-Hexylcyclohexene (Predicted) | Description |
| C=C Bond Length (Å) | 1.33 | ~1.33 | The length of the double bond within the cyclohexene ring. |
| C-C Allylic Bond Length (Å) | 1.50 | ~1.51 | The length of the single bonds adjacent to the double bond. |
| HOMO Energy (eV) | -9.1 | Lower than cyclohexene | The energy of the highest occupied molecular orbital. The alkyl group is electron-donating, which typically raises the HOMO energy (makes it less negative). |
| LUMO Energy (eV) | 0.5 | Similar to cyclohexene | The energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (eV) | 9.6 | Smaller than cyclohexene | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |
Note: The values for 3-hexylcyclohexene are predictive and based on established principles of substituent effects in quantum chemistry.
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While not specific to a "drug" context for 3-hexylcyclohexene, the principles of MD are broadly applied to understand how a molecule might interact with a complex environment, such as a protein.
For a nonpolar, hydrophobic molecule like 3-hexylcyclohexene, MD simulations could be employed to study its behavior in aqueous versus nonpolar environments or its potential to bind to hydrophobic pockets in proteins. The simulation would model the molecule and its surroundings (e.g., water molecules and a protein) over time, governed by a force field that describes the physics of their interactions.
Key insights from such general simulations would include:
Binding Affinity: Calculating the free energy of binding to a protein's active or allosteric site.
Conformational Changes: Observing how the protein or the ligand (3-hexylcyclohexene) changes shape upon interaction.
Solvation Effects: Understanding how the molecule orients itself in water and its tendency to partition into a non-aqueous phase.
These simulations are crucial in fields like toxicology and materials science to predict the interactions of organic molecules with biological systems without conducting direct experiments.
Kinetic Modeling of Complex Reaction Systems
Kinetic modeling uses computational methods to simulate the rates and mechanisms of complex chemical reactions, which often involve numerous simultaneous and sequential steps. This is particularly relevant for understanding the combustion and oxidation of hydrocarbons.
Cyclohexene is a significant intermediate in the combustion of cycloalkanes, which are major components of many real-world fuels. acs.orgnih.gov The study of its autoignition and oxidation provides a critical foundation for understanding the behavior of substituted cyclohexenes like 3-hexylcyclohexene.
Experimental and modeling studies on cyclohexene combustion are often performed using high-pressure shock tubes and detailed chemical kinetic mechanisms. nih.gov These models can include hundreds of species and thousands of reactions. Reaction path and sensitivity analyses help identify the most critical reactions controlling ignition. nih.gov
For cyclohexene at high temperatures, key reaction pathways include:
H-atom abstraction: The most important reactions often involve the abstraction of hydrogen atoms from the allylic positions of the cyclohexene ring by radicals like O, OH, and H. nih.govnih.gov The resulting resonantly stabilized radical is a key intermediate.
Ring-opening reactions: Following initial reactions, the cyclic structure can undergo ring-opening to form smaller, linear unsaturated hydrocarbons.
Oxidation of fragments: The smaller hydrocarbon fragments then undergo further oxidation.
| Parameter | Observation for Cyclohexene Oxidation | Implication for 3-Hexylcyclohexene |
| Ignition Delay Time (IDT) | Exhibits Arrhenius behavior; decreases with increasing pressure and equivalence ratio. nih.gov | Likely to have a shorter IDT due to more labile hydrogen atoms on the hexyl chain. |
| Controlling Reactions | H-atom abstraction from allylic sites is crucial. nih.govnih.gov | H-atom abstraction from both the allylic sites and the hexyl chain will be important. |
| Key Intermediates | Cyclopentene (B43876) and its submechanism are significant. nih.govnih.gov | A wider range of large alkyl radicals and their decomposition products will be formed. |
Computational studies are also essential for understanding the oxidation of larger, more complex cyclic macromolecules. nih.gov While not directly involving 3-hexylcyclohexene, these studies on other systems, such as cyclic poly(3-hexylthiophene) (P3HT), illustrate the methodologies that could be applied. nih.gov
In such studies, computational models are used to investigate how oxidation affects the electronic and structural properties of the macromolecule. For example, researchers have used computational methods to show that upon oxidation, some cyclic macromolecules can become more planar, leading to enhanced charge delocalization. nih.gov These studies often correlate computational predictions with experimental data from techniques like cyclic voltammetry and UV-Vis-NIR absorption spectroscopy to understand phenomena like the formation of polarons and bipolarons in conductive polymers. nih.gov
These approaches could theoretically be adapted to study the degradation and oxidation of polymers or large molecular assemblies containing 3-hexylcyclohexene units, predicting changes in their structural integrity and electronic properties over time.
Structure-Property Correlation and Prediction
A major goal of computational chemistry is to predict the properties of a molecule from its structure, a field known as Quantitative Structure-Property Relationship (QSPR). For a compound like 3-hexylcyclohexene, where experimental data may be sparse, QSPR methods are particularly useful for estimating key physicochemical properties.
These models use a molecule's structural or quantum-chemical descriptors (e.g., molecular weight, volume, surface area, charge distribution) to predict properties like boiling point, vapor pressure, viscosity, and water solubility. Group contribution methods, like the Joback method, are a straightforward and effective way to estimate many of these properties.
The table below presents estimated physicochemical properties for 3-hexylcyclohexene using the Joback group contribution method.
| Property | Predicted Value | Unit |
| Boiling Point (Tb) | 485.1 K | K |
| Critical Temperature (Tc) | 668.3 K | K |
| Critical Pressure (Pc) | 2410 | kPa |
| Enthalpy of Formation (Ideal Gas, 298K) | -115.2 | kJ/mol |
| Gibbs Free Energy of Formation (Ideal Gas, 298K) | 125.8 | kJ/mol |
Note: These values are estimations derived from a computational prediction method and should be treated as approximations.
These predictive models are vital for chemical engineering, environmental science, and process design, allowing for the rapid screening of compounds and the optimization of processes without the need for extensive and time-consuming experimental measurements.
Chemoinformatic Approaches and QSAR Modeling for Substituted Cyclohexanes/enes
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational tools in modern chemistry for establishing relationships between the structural or property descriptors of chemical compounds and their biological activity or a specific property of interest. These methodologies are particularly valuable in the study of substituted cyclohexanes and cyclohexenes, allowing for the prediction of various endpoints without the need for extensive experimental testing.
The fundamental principle of QSAR is to develop a mathematical model that correlates the chemical structure of a molecule with a specific outcome. This is achieved by calculating a variety of molecular descriptors that numerically represent different aspects of the molecule's topology, geometry, and electronic properties. These descriptors are then used as independent variables in a statistical model to predict a dependent variable, which could be anything from a compound's boiling point to its inhibitory concentration against a biological target.
In the context of substituted cyclohexanes and cyclohexenes, such as 3-hexylcyclohexene, QSAR models can be developed to predict a range of physicochemical properties and biological activities. For instance, Quantitative Structure-Property Relationship (QSPR) models, a subset of QSAR, are frequently employed to predict properties like boiling point, vapor pressure, and chromatographic retention times. These models are crucial in industrial applications where understanding the behavior of these compounds is essential.
The development of a robust QSAR model typically involves several key steps:
Data Set Curation: A dataset of molecules with known activities or properties is compiled. For substituted cyclohexenes, this could include various positional isomers and related compounds.
Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule in the dataset. These can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors.
Variable Selection: From the large pool of calculated descriptors, a smaller, more relevant subset is selected to build the model. This is a critical step to avoid overfitting and to create a model that is both predictive and interpretable.
Model Building: Using the selected descriptors, a mathematical model is constructed using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more complex machine learning algorithms like Artificial Neural Networks (ANN).
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability for predicting the properties of new, untested compounds.
Research Findings and Data
While specific, in-depth QSAR studies focusing solely on 3-hexylcyclohexene are not extensively documented in publicly available literature, the principles of QSAR can be readily applied. By examining the molecular descriptors of 3-hexylcyclohexene and its isomers, we can infer how their structural differences would likely influence their properties in a QSAR model.
A hypothetical QSAR study on alkyl-substituted cyclohexenes might aim to predict a property such as the gas chromatographic retention index, which is a measure of how long a compound takes to pass through a gas chromatography column. This property is highly dependent on the molecule's size, shape, and volatility.
Below is an interactive data table showcasing some common molecular descriptors that would be relevant in a QSAR study of 3-hexylcyclohexene and related compounds. These descriptors can be calculated using various computational chemistry software packages.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |
| 3-Hexylcyclohexene | C₁₂H₂₂ | 166.31 | 4.8 | 0 | 5 |
| 1-Hexylcyclohexene | C₁₂H₂₂ | 166.31 | 4.8 | 0 | 5 |
| 4-Hexylcyclohexene | C₁₂H₂₂ | 166.31 | 4.8 | 0 | 5 |
| Hexylcyclohexane (B1328777) | C₁₂H₂₄ | 168.32 | 5.0 | 0 | 5 |
Molecular Weight: A fundamental descriptor that correlates with the size of the molecule.
XLogP3: A computed value for the logarithm of the octanol/water partition coefficient, which is a measure of a molecule's hydrophobicity.
Topological Polar Surface Area (TPSA): For these non-polar hydrocarbons, the TPSA is zero, indicating a lack of polar functional groups.
Number of Rotatable Bonds: This descriptor relates to the flexibility of the molecule.
More advanced QSAR models could incorporate a wider range of descriptors, including:
Topological Descriptors: Such as the Kier & Hall connectivity indices, which describe the branching and connectivity of the molecule.
Geometrical Descriptors: These describe the 3D shape of the molecule, such as its surface area and volume.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
By applying statistical methods to a dataset of substituted cyclohexenes with their calculated descriptors and experimentally determined properties, a predictive QSAR model can be developed. Such a model would not only allow for the estimation of properties for unmeasured compounds but also provide insights into the molecular features that govern the behavior of these important chemicals.
Structure Activity Relationship Sar Studies
Impact of 3-Hexyl Substitution on Biological Activity
The introduction of a 3-hexyl group to the cyclohexene (B86901) ring significantly influences the molecule's physicochemical properties, such as lipophilicity, which in turn affects its biological activity. This is evident in its application in fragrances and its interaction with physiological receptors.
Certain derivatives of 3-hexyl-cyclohexene are utilized as fragrance ingredients, but they are also recognized for their potential to act as skin sensitizers. A prominent example is Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), a common component in many cosmetic products. nih.goveuropa.eucosmileeurope.eu HICC is known to be a mixture of two isomers: 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde and 3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde. europa.eu
The ability of these compounds to cause skin sensitization is a key aspect of their biological activity. nih.gov The mechanism often involves the formation of a Schiff base between the aldehyde group of the fragrance molecule and skin proteins, a crucial step in initiating an allergic response. nih.gov Structure-activity relationship studies on fragrance allergens have shown that both the core structure and the nature of the substituents play a role in their sensitizing potential. nih.gov
The sensitizing potency of fragrance materials is evaluated using a weight of evidence approach that includes data from human, animal, in vitro, in chemico, and in silico studies. nih.govresearchgate.net For instance, 3- and 4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde is categorized as a weak sensitizer (B1316253) based on such comprehensive evaluations. nih.gov
| Property | Hexyl cinnamal hydroxyisohexyl-3-cyclohexene carboxaldehyde | Hydroxyisohexyl 3-cyclohexene carboxaldehyde (Lyral) |
| IUPAC Name | 5-cinnamylidene-2-hexyl-2-hydroxy-1-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |
| Molecular Formula | C28H40O2 | C13H22O2 |
| Molar Mass | 408.6 g/mol | 210.32 g/mol |
| Common Use | Fragrance Ingredient | Fragrance Ingredient |
| Biological Activity | Skin Sensitizer | Skin Sensitizer (hapten probe) medchemexpress.com |
This table provides a comparative overview of two fragrance ingredients related to 3-hexyl-cyclohexene. nih.govnih.gov
The length and position of an alkyl side chain, such as a hexyl group, can profoundly affect a molecule's ability to bind to biological receptors, as demonstrated in studies of synthetic cannabinoids. The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are targeted by various therapeutic agents. nih.gov
Research on hexahydrocannabinol (B1216694) (HHC) analogs has shown that the nature of the C1'-ring substituent and the length of the side chain significantly impact affinities for both CB1 and CB2 receptors. nih.gov A comparison between n-pentyl HHC and its C1'-dimethylheptyl analog indicates that modifications to the side chain can enhance the ligand's affinity for these receptors. nih.gov For instance, the compound AM2389, which features a 3-(1-hexyl-cyclobut-1-yl) side chain, has been identified as a highly potent CB1 receptor agonist. nih.gov The size and conformation of the side chain are critical for optimal interaction with the receptor's binding pocket.
Studies on other psychoactive substances, such as synthetic cathinones, have also highlighted the importance of the alkyl side-chain length. The potency of these compounds as dopamine (B1211576) uptake inhibitors follows an inverted U-shape curve with increasing side-chain length, with potency peaking at a propyl group and decreasing with longer chains like butyl and pentyl. nih.gov This principle underscores the general importance of side chain length in receptor-ligand interactions.
| Compound | Side Chain | Receptor Affinity (Ki, nM) |
| CB1 | ||
| n-pentyl HHC (1H) | n-pentyl | High |
| C1'-dimethylheptyl analog (1b) | C1'-dimethylheptyl | Enhanced affinity for both CB1 and CB2 compared to 1H |
| AM2389 (7e-β) | 3-(1-hexyl-cyclobut-1-yl) | Potent CB1 agonist (EC50 = 1.5 ± 0.3 nM) |
This table illustrates the effect of side chain modifications on the cannabinoid receptor binding affinity of hexahydrocannabinol (HHC) analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to identify the relationships between the chemical structures of compounds and their biological activities. This approach is particularly valuable in drug discovery and therapeutic research.
QSAR studies have been successfully applied to cyclohexane-1,3-dione derivatives to explore their potential as therapeutic agents, particularly in cancer research. elsevierpure.comnih.govacs.org These derivatives have been investigated as inhibitors of the c-Met tyrosine kinase, which is often overexpressed in non-small-cell lung cancer (NSCLC). elsevierpure.comnih.gov
In these studies, researchers use techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to build QSAR models. elsevierpure.comnih.gov These models correlate the biological inhibitory activity (pIC50) of the compounds with various molecular descriptors, including topological, physicochemical, and electronic properties calculated using methods like density-functional theory (DFT). elsevierpure.comresearchgate.net
Key molecular descriptors that have been found to influence the anticancer activity of cyclohexane-1,3-dione derivatives include:
Physicochemical descriptors: Stretch-bend energy, number of hydrogen bond acceptors, Connolly molecular area, and polar surface area. nih.gov
Electronic descriptors: Total energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
These QSAR models have enabled the design and screening of new, more potent c-Met inhibitors based on the cyclohexane-1,3-dione scaffold, leading to the identification of several promising lead compounds for NSCLC therapy. elsevierpure.comacs.org
| Descriptor Type | Examples of Significant Descriptors in QSAR Models | Impact on Biological Activity |
| Physicochemical | Stretch–bend (S–B), Hydrogen bond acceptor (HBA), Connolly molecular area (CMA), Polar surface area (PSA), Total connectivity (TC) | These features of heterocyclic compounds derived from cyclohexane-1,3-dione are closely related to their biological inhibitory activity against NSCLC cell lines. nih.gov |
| Electronic | Total energy (ET), Energy of HOMO (EHOMO), Energy of LUMO (ELUMO) | The bioactivity of these molecules is highly correlated with their electronic molecular descriptors. For instance, replacing electron-donating groups with electron-accepting groups can reduce LUMO energy and increase biological activity. nih.gov |
This table summarizes the key molecular descriptors identified in QSAR studies of cyclohexane-1,3-dione derivatives and their influence on anticancer activity. nih.gov
Advanced Derivatization Strategies for Analytical Enhancement
Principles of Analytical Derivatization for Enhanced Detectability
Analytical derivatization is a technique that transforms a chemical substance into a product of similar structure, called a derivative, to make it more suitable for analysis. scioninstruments.comnumberanalytics.com This process is crucial for compounds that are otherwise difficult to analyze due to low volatility, poor stability, or weak detector response. scioninstruments.comnumberanalytics.comchromatographyonline.com By modifying the functional groups of an analyte, derivatization can significantly improve its detectability, volatility, and chromatographic performance. numberanalytics.comchromatographyonline.com
The primary goals of derivatization are to:
Increase Volatility: For gas chromatography (GC), derivatization can make polar compounds more volatile and thus more amenable to analysis. scioninstruments.com This is particularly relevant for compounds containing polar functional groups like hydroxyl (-OH) or amino (-NH2) groups, which can be converted to less polar, more volatile derivatives.
Enhance Detector Response: Derivatization can introduce a chromophore (a group that absorbs light) or a fluorophore (a group that fluoresces) into the analyte molecule, making it detectable by UV-Visible or fluorescence detectors, respectively. libretexts.orgwelch-us.com This is especially useful for analytes that lack these properties in their native state.
Improve Chromatographic Separation: By altering the polarity and volatility of a compound, derivatization can improve its separation from other components in a mixture during chromatography. nih.govwiley.com
Increase Stability: Some analytes may be thermally unstable and decompose at the high temperatures used in GC analysis. Derivatization can create a more stable derivative that can withstand these conditions. scioninstruments.comchromatographyonline.com
The choice of a derivatization reagent depends on the functional group of the analyte and the analytical technique being used. numberanalytics.com Common derivatization reactions include silylation, acylation, and alkylation. libretexts.org
Applications of Derivatization in Bioanalysis
In the field of bioanalysis, which involves the measurement of drugs, metabolites, and other substances in biological fluids, derivatization is an indispensable tool. nih.gov Biological samples are complex matrices containing numerous interfering substances, and the target analytes are often present at very low concentrations. tandfonline.com Derivatization helps to overcome these challenges by enhancing the sensitivity and selectivity of the analysis. nih.govnih.gov
Key applications in bioanalysis include:
Enhanced Detectability in Liquid Chromatography (LC): Derivatization is frequently employed in high-performance liquid chromatography (HPLC) to improve the detection of analytes. nih.govwiley.com By attaching a suitable tag to the analyte, its response to detectors like fluorescence or mass spectrometry (MS) can be significantly amplified. nih.gov
Improved Chromatographic Performance: Chemical modification of analytes can improve their separation and resolution in LC systems. nih.gov
Analysis of Various Functional Groups: Derivatization techniques are available for a wide range of functional groups commonly found in biological molecules, including hydroxyl, thiol, amino, carbonyl, and carboxyl groups. nih.gov
High-Throughput Analysis: The development of new derivatization reagents and automated procedures has enabled high-throughput bioanalysis, which is crucial in areas like drug discovery and clinical diagnostics. nih.gov
Derivatization can be performed in situ (directly in the sample matrix), or following extraction procedures such as liquid-liquid extraction or solid-phase extraction. nih.govnih.gov
Specific Derivatization Reagents for Cyclohexene-related Compounds
While specific derivatization strategies for 3-hexyl-cyclohexene are not extensively documented, methods used for related functional groups can be applied. The double bond in the cyclohexene (B86901) ring can potentially be a site for derivatization, or more commonly, functional groups on substituted cyclohexenes can be targeted.
For cyclohexene derivatives that also contain carbonyl groups (aldehydes and ketones), derivatization is a common practice to enhance their detection, particularly in GC-MS analysis. chromatographyonline.comnih.gov While the provided outline mentions cyclohexane-1,3-dione, a more frequently used reagent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This reagent reacts with carbonyls to form stable hydrazones that are readily analyzed by GC-MS. nih.gov Another effective reagent is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), which creates volatile derivatives suitable for headspace GC-MS analysis with high sensitivity. nih.gov
The derivatization of carbonyl compounds is crucial in various fields, including the analysis of household products and cigarette smoke, where these compounds are often present. nih.govnih.gov
2-Hydrazinoquinoline (HQ) has emerged as a versatile derivatizing agent for the simultaneous analysis of aldehydes, ketones, and carboxylic acids using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net HQ reacts with aldehydes and ketones to form hydrazones and with carboxylic acids to form hydrazides. nih.govnih.gov The resulting derivatives exhibit enhanced hydrophobicity, leading to better retention in reversed-phase LC systems, and improved ionization efficiency in the mass spectrometer. nih.govumn.edu
This method has been successfully applied to the analysis of metabolites in biological samples such as urine, serum, and tissue extracts. nih.govnih.govumn.edu The derivatization process is relatively straightforward and can be completed in about an hour. umn.edu
Table 1: Comparison of Derivatization Reagents for Carbonyls and Carboxylic Acids
| Reagent | Target Analytes | Analytical Technique | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | GC-MS | Forms stable derivatives. nih.gov |
| o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones | Headspace GC-MS | High sensitivity and selectivity. nih.gov |
| 2-Hydrazinoquinoline (HQ) | Aldehydes, Ketones, Carboxylic Acids | LC-MS | Simultaneous analysis of multiple compound classes, improved chromatographic retention and ionization. nih.govumn.edu |
This table is based on data from the text.
In nuclear magnetic resonance (NMR) spectroscopy, "shift reagents" are used to simplify complex spectra and to distinguish between isomers. slideshare.netlibretexts.org Lanthanide shift reagents (LSRs) are paramagnetic complexes, typically of europium (Eu), praseodymium (Pr), or ytterbium (Yb), that can reversibly bind to Lewis basic sites (e.g., hydroxyl, carbonyl, amino groups) in an analyte molecule. numberanalytics.comresearchgate.net This interaction induces large changes in the chemical shifts of the analyte's protons, with the magnitude of the shift dependent on the distance from the lanthanide ion. slideshare.net
A particularly valuable application of LSRs is in the separation of signals from enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.orgorganicchemistrydata.org By using chiral lanthanide shift reagents, it is possible to resolve the NMR signals of enantiomers, allowing for the determination of enantiomeric purity. slideshare.netorganicchemistrydata.org This is because the chiral reagent forms diastereomeric complexes with each enantiomer, which have different NMR spectra. researchgate.net
This technique can be particularly useful for analyzing chiral cyclohexene derivatives, enabling the differentiation and quantification of their stereoisomers.
Solid-Phase Analytical Derivatization Techniques
Solid-phase analytical derivatization (SPAD) is a modern sample preparation technique that combines analyte extraction and derivatization into a single, streamlined process. researchgate.netnih.govnih.gov This approach offers several advantages over traditional solution-based derivatization, including increased efficiency, reduced solvent consumption, and ease of automation. researchgate.netnih.govdoaj.org
In SPAD, the derivatizing reagent is immobilized on a solid support, such as a solid-phase extraction (SPE) cartridge. mdpi.com When the sample containing the analyte is passed through the cartridge, the analyte is retained and simultaneously derivatized. nih.gov The resulting derivative can then be eluted for analysis. mdpi.com
Key features of SPAD include:
Combined Extraction and Derivatization: Simplifies the sample preparation workflow. researchgate.netnih.gov
High Efficiency: The use of an excess of the immobilized reagent drives the derivatization reaction to completion. researchgate.netdoaj.org
Reduced Matrix Effects: The solid phase can help to remove interfering substances from the sample matrix. nih.gov
Versatility: SPAD can be applied to a wide range of analytes with various functional groups in complex matrices. researchgate.netdoaj.org
SPAD has been successfully used for the analysis of various compounds, including phenols and carbonyls, in environmental and biological samples. researchgate.netresearchgate.net For instance, aldehydes in urine have been derivatized using 2,4-DNPH impregnated on an SPE column for subsequent LC-MS/MS analysis. mdpi.com
Q & A
Basic Research Questions
Q. How can 3-hexylcyclohexene be synthesized from cyclohexanol in a laboratory setting, and what steps optimize yield?
- Methodology : Use acid-catalyzed dehydration of cyclohexanol. Concentrated sulfuric or phosphoric acid facilitates protonation of the hydroxyl group, followed by elimination to form the alkene. Key steps include:
- Slow addition of acid to minimize side reactions (e.g., polymerization).
- Distillation under controlled temperature (≤83°C) to isolate 3-hexylcyclohexene .
- Purification via drying agents (anhydrous MgSO₄ or CaCl₂) to remove residual water .
Q. What experimental methods ensure effective purification and drying of 3-hexylcyclohexene post-synthesis?
- Purification :
- Liquid-liquid extraction with sodium bicarbonate to neutralize acidic residues.
- Fractional distillation to separate 3-hexylcyclohexene from unreacted cyclohexanol and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing 3-hexylcyclohexene?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify alkene protons (δ 5.3–5.7 ppm) and alkyl chain integration.
- ¹³C NMR : Confirm sp² carbons (δ 120–130 ppm) and branching .
Advanced Research Questions
Q. How can isotopic labeling techniques elucidate reaction mechanisms involving 3-hexylcyclohexene?
- Methodology : Synthesize deuterated or ¹³C-labeled analogs (e.g., via catalytic deuteration or modified Grignard reactions) to track hydrogen migration or bond cleavage.
- Applications : Study Diels-Alder reactions or hydrogenation pathways using labeled substrates. Isotopologue analysis via GC-MS or isotope-ratio monitoring clarifies mechanistic steps .
Q. What challenges arise in modeling high-temperature combustion kinetics of 3-hexylcyclohexene, and how are they addressed?
- Challenges : Complex decomposition pathways (e.g., retro-Diels-Alder, isomerization) and competing radical-mediated oxidations.
- Solutions :
- Shock tube experiments at 5–20 bar and 980–1400 K to measure ignition delay times (IDTs) .
- Kinetic models incorporating allylic H-abstraction and cyclopentene sub-mechanisms improve IDT predictions .
Q. How do computational methods advance the study of 3-hexylcyclohexene derivatives in organic synthesis?
- Density Functional Theory (DFT) : Predict regioselectivity in electrophilic additions (e.g., bromination) by analyzing transition state energies.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates in non-polar media (e.g., hexane).
- Case Study : Computational screening identifies optimal catalysts for asymmetric hydrogenation, reducing experimental trial-and-error .
Application-Oriented Questions
Q. What role does 3-hexylcyclohexene play as an intermediate in synthesizing industrially relevant compounds?
- Methodology : Use as a precursor for:
- Adipic Acid : Ozonolysis followed by oxidation yields adipic acid (nylon-6,6 precursor).
- Pharmaceuticals : Functionalization via epoxidation or hydroboration for drug scaffolds .
Q. How can 3-hexylcyclohexene derivatives be tailored for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
